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molecular formula C9H10N2O2 B178712 6-nitro-2,3-dihydro-1H-inden-5-amine CAS No. 52957-66-1

6-nitro-2,3-dihydro-1H-inden-5-amine

Cat. No. B178712
M. Wt: 178.19 g/mol
InChI Key: HLUYEDQKIFUIIP-UHFFFAOYSA-N
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Patent
US04599347

Procedure details

14.6 g of 5-acetamino-6-nitro-indane were boiled under reflux overnight in 1.5 l of methanol with 300 ml of hydrochloric acid in methanol and then evaporated. 11.8 g of crude product were recrystallized from acetonitrile. There were obtained 10.9 g (92.3% of theory) of 5-amino-6-nitro-indane of melting point 131°-132° C.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15])[CH2:10][CH2:9][CH2:8]2)C(C)=O.Cl>CO>[NH2:1][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15])[CH2:10][CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
N(C(=O)C)C=1C=C2CCCC2=CC1[N+](=O)[O-]
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
11.8 g of crude product were recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CCCC2=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 92.3%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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